An In-Depth Technical Guide to tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate: A Pivotal Building Block in Modern Drug Discovery
An In-Depth Technical Guide to tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate: A Pivotal Building Block in Modern Drug Discovery
CAS Number: 147611-03-8
Abstract
This technical guide provides a comprehensive overview of tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate, a key building block in contemporary medicinal chemistry. We will delve into the strategic importance of its unique spirocyclic scaffold, its synthesis, physicochemical properties, and its critical role in the development of novel therapeutics, particularly in the realm of Proteolysis-Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their discovery pipelines.
Introduction: The Strategic Value of the 7-Azaspiro[3.5]nonane Scaffold
In the quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly "escaping from flatland" by exploring more three-dimensional molecular frameworks.[1] The 7-azaspiro[3.5]nonane core, a bicyclic structure featuring a piperidine ring fused to a cyclobutane ring through a shared nitrogen atom, offers a unique and rigid spatial arrangement of substituents.[2] This distinct architecture provides a compelling advantage in drug design by enabling the exploration of new chemical space and facilitating optimal interactions with biological targets.[2][3] The incorporation of this spirocyclic motif can lead to enhanced metabolic stability, improved binding affinity, and greater selectivity.[4]
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate, with its strategically placed Boc-protected amine, serves as a versatile intermediate for introducing this valuable scaffold into a wide array of complex molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in multi-step syntheses and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 147611-03-8 | [5][][7] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [5] |
| Molecular Weight | 240.35 g/mol | [5] |
| Appearance | White or almost colorless solid | [8] |
| Purity | Typically ≥97% | [] |
| Storage | Room temperature | [5] |
Synthesis of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
A plausible synthetic workflow is outlined below. This conceptual pathway is based on established methodologies for the synthesis of similar spirocyclic amines.
Caption: A conceptual workflow for the synthesis of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate.
Causality Behind Experimental Choices:
-
Spirocyclization: The key step in forming the 7-azaspiro[3.5]nonane core often involves an intramolecular reaction to create the strained cyclobutane ring fused to the piperidine. The choice of cyclization strategy is critical to achieving a good yield.
-
Protecting Groups: The use of the tert-butyloxycarbonyl (Boc) protecting group is a strategic choice. It is stable under a wide range of reaction conditions and can be readily removed under acidic conditions, providing an orthogonal protection strategy in multi-step syntheses.
Applications in Drug Discovery
The unique structural features of tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate make it a highly valuable building block in several areas of drug discovery.
PROTAC Linkers: Bridging Proteins for Targeted Degradation
Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[5][9] A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them.[5]
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate is an important building block for the synthesis of PROTAC linkers.[5] The rigid spirocyclic core helps to control the spatial orientation of the two ligands, which is a critical factor in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately leading to efficient protein degradation.[5]
Caption: The role of the linker in forming the ternary complex in PROTAC-mediated protein degradation.
G Protein-Coupled Receptor 119 (GPR119) Agonists
The 7-azaspiro[3.5]nonane scaffold has been successfully employed in the development of potent and selective agonists for G protein-coupled receptor 119 (GPR119).[2][10] GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.[2][10] The rigid spirocyclic core helps to orient the pharmacophoric elements for optimal binding to the receptor, leading to enhanced potency and efficacy.[2]
Other Therapeutic Areas
The versatility of the 7-azaspiro[3.5]nonane scaffold has led to its exploration in other therapeutic areas, including the development of inhibitors for the oncogenic KRAS G12C mutant and fatty acid amide hydrolase (FAAH) inhibitors.[3]
Experimental Protocol: Incorporation into a PROTAC Synthesis
The following is a generalized, illustrative protocol for the incorporation of tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate into a PROTAC molecule. Researchers will need to adapt and optimize the specific reaction conditions for their particular target ligand and E3 ligase ligand.
Step 1: Boc Deprotection of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
-
Dissolve tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt is often used in the next step without further purification.
Step 2: Amide Coupling to a Carboxylic Acid-Functionalized Ligand (Target or E3 Ligase)
-
Dissolve the deprotected 7-azaspiro[3.5]nonan-2-amine (1.0 eq) and the carboxylic acid-functionalized ligand (1.1 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a peptide coupling reagent, such as HATU (1.2 eq), and an organic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 4-18 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase high-performance liquid chromatography (HPLC) to obtain the desired intermediate.
Step 3: Elaboration to the Final PROTAC
The resulting intermediate, now containing the 7-azaspiro[3.5]nonane linker, can be further elaborated by coupling to the second ligand (either the target protein ligand or the E3 ligase ligand, depending on the synthetic strategy) using appropriate functional group chemistry to yield the final PROTAC molecule.
Conclusion
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate is a valuable and versatile building block in modern drug discovery. Its rigid, three-dimensional spirocyclic scaffold offers significant advantages in the design of novel therapeutics with improved pharmacological properties. Its application as a linker in PROTACs highlights its importance in the development of next-generation medicines. This technical guide provides a foundation for researchers to understand and effectively utilize this key intermediate in their drug discovery programs.
References
-
Preparation method of 2-tert-butyl-7-methyl-5-oxa-2,8-diazaspirane-[5][11]nonane-2,7-dicarboxylic acid. (n.d.). Patsnap Eureka. Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (2018). PubMed. Retrieved from [Link]
- CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. (n.d.). Google Patents.
- CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (n.d.). Google Patents.
-
Methods to accelerate PROTAC drug discovery. (2025). PMC - NIH. Retrieved from [Link]
-
tert-butyl N-{7-azaspiro[3.5]nonan-2-yl}carbamate CAS NO.147611-03-8. (n.d.). LookChem. Retrieved from [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. TERT-BUTYL 7-AZASPIRO[3.5]NONAN-2-YLCARBAMATE | 147611-03-8 [chemicalbook.com]
- 8. tert-butyl N-{7-azaspiro[3.5]nonan-2-yl}carbamate, CasNo.147611-03-8 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]
- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation method of 2-tert-butyl-7-methyl-5-oxa-2,8-diazaspirane-[3,5]nonane-2,7-dicarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
